2,7-Diazaspiro[4.5]decan-3-one hydrochloride - 1385696-86-5

2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Catalog Number: EVT-1721584
CAS Number: 1385696-86-5
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the formation of the spirocyclic system through intramolecular cyclization reactions. For example, one study utilized the oxidative cyclization of a pyrrolin-2-one derivative to construct the spiro[4.5]decane core .

Another study highlighted a "dry" and "wet" green synthesis method, employing a spiro-cyclization reaction between various α- and β-aminocarboxamides and cycloalkanones or alkanones to obtain diverse diazaspiro[4.5]decan-2-one derivatives .

Molecular Structure Analysis

Studies analyzing crystal structures of related diazaspiro[4.5]decan-3-ones reveal that the piperidine ring commonly adopts a chair conformation, while the diazolidine ring often takes an envelope conformation , . The specific conformation and spatial arrangement of substituents on the rings can significantly influence the biological activity and interactions of these compounds.

Mechanism of Action

For example, some diazaspiro[4.5]decan-3-ones display binding affinity for muscarinic receptors, particularly the M1 subtype . These compounds can potentially act as agonists or antagonists at these receptors, influencing cholinergic signaling pathways involved in learning, memory, and other cognitive functions.

Other derivatives show potent and selective antagonism towards tachykinin NK2 receptors . Blocking these receptors can potentially alleviate symptoms associated with inflammatory diseases and pain.

Applications
  • Anti-ulcer Agents: Some derivatives show promise as potential anti-ulcer drugs .
  • Antihypertensive Agents: Certain derivatives exhibit antihypertensive activity, suggesting potential applications in managing blood pressure .
  • Psychotropic Agents: Research suggests that some derivatives possess psychotropic properties, implying potential applications in treating mental health conditions .
  • Acetylcholinesterase Inhibitors: Recent studies have explored derivatives of 2,7-diazaspiro[4.5]decan-3-one as potential acetylcholinesterase inhibitors for Alzheimer's disease management .
  • Compound Description: This compound features a polysubstituted piperidine ring in a chair conformation and an isoxazolidine ring in an envelope form []. It is noteworthy for its ability to form chains along the b-axis through O—H⋯N, C—H⋯O, and C—H⋯N interactions, and further cross-linking via weak C—H⋯π interactions [].
  • Compound Description: This compound is a novel 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative designed as a potential M1 muscarinic agonist []. It shows high affinity for both M1 and M2 receptors and exhibits antiamnesic activity in rats at 0.1 mg/kg s.c. []. Additionally, it stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors [].
    • Compound Description: RS-86 is a known muscarinic agent used as a reference compound in studies evaluating the cholinergic activity of novel diazaspiro[4.5]decan-3-ones [, ]. Its precise structure is not provided in the papers.
    • Compound Description: YM796 is an M1 muscarinic agonist known for its antiamnesic effects []. It serves as a comparison point for novel compounds being evaluated for their selectivity in achieving antiamnesic effects over inducing hypothermia, a common muscarinic side effect [].
    • Compound Description: These compounds serve as starting materials in the synthesis of various bispiroheterocyclic systems with potential antimicrobial activities []. They are reacted with 1-naphthylamine, followed by cyclopentanone or cyclohexanone, to produce key intermediates for further derivatization [].
    • Compound Description: These four classes of bispiroheterocyclic compounds are synthesized from 1-oxa-4-thiaspiro[4.4]nonan-2-one or 1-oxa-4-thiaspiro[4.5]-decan-2-one derivatives through reactions with hydrazines, hydroxylamine hydrochloride, urea, and thiourea, respectively []. They are evaluated for their antimicrobial activities against various microorganisms [].
    • Compound Description: This compound is a novel anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor with potential applications in cancer treatment, particularly non-small cell lung cancer (NSCLC), including brain metastases [].
    • Compound Description: This compound is characterized by its dihydroisoxazole and piperidinone rings, adopting an envelope and chair conformation, respectively []. The crystal structure reveals an 84.2° dihedral angle between the two benzene rings [].
    • Compound Description: This series explores modifications at the 8-position of the diazaspiro[4.5]decan-3-one scaffold to assess their impact on cholinergic activity [, ]. Despite structural similarities to known cholinergic agents, preliminary data suggests this series lacks significant cholinergic properties [, ].
    • Compound Description: This compound is described by its crystal structure, revealing a monoclinic system with space group P21/c [].
    • Compound Description: This group comprises 14 compounds (1-14) with varying substituents on the diazaspiro[4.5]decan-4-one scaffold []. Research focused on enantioseparation of these compounds using chiral stationary phases in high-performance liquid chromatography [].
    • Compound Description: This compound displayed the highest antihypertensive activity within a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones substituted at the 8-position with 2-(3-indolyl)ethyl groups [].
    • Compound Description: Designed as a mixed α- and β-adrenergic receptor blocker, this compound exhibited blood pressure-lowering effects but lacked evidence for β-adrenergic blockade [].
    • Compound Description: This compound, designed as a mixed α- and β-adrenergic receptor blocker, effectively lowered blood pressure but lacked evidence for β-adrenergic blockade [].
    • Compound Description: This compound demonstrated α-adrenergic blocking activity, showing a greater tendency toward α1-adrenoceptor antagonism [].
    • Compound Description: Identified as an α-adrenergic blocker, this compound primarily exhibited α2-adrenoceptor antagonist properties [].
    • Compound Description: This class of compounds represents a novel series of racemic diazaspiropiperidine derivatives synthesized through a straightforward, scalable method involving Michael addition of pipecolate-derived enolates to various nitroalkenes [].
    • Compound Description: This compound exists as a hydrochloride crystalline salt and is investigated for its pharmaceutical formulations and potential use as a 5HT-3 receptor antagonist [, , ]. Formulations often include excipients and may incorporate corticosteroids [].
    • Compound Description: Alaptide is studied as a potential chemical permeation enhancer for transdermal drug delivery []. It has shown promising results in enhancing the permeation of theophylline through pig ear skin in vitro [].
    • Compound Description: This piperazine-2,5-dione derivative was synthesized and investigated for its ability to enhance the permeation of theophylline through the skin []. It demonstrated significant enhancement in transdermal delivery, suggesting potential as a chemical permeation enhancer [].
    • Compound Description: This compound serves as a key intermediate in the synthesis of gabapentin hydrochloride, an antiepileptic drug [].
    • Compound Description: This spirooxazolidinone derivative exhibits potent and selective tachykinin NK2 receptor antagonist activity []. It demonstrates high affinity for NK2 receptors in a rat colon binding assay and effectively inhibits NK2 receptor agonist-induced bronchoconstriction in guinea pigs [].
    • Compound Description: This imidazolidinone derivative displays similar NK2 receptor binding affinity as its spirooxazolidinone counterpart (compound 3a) [].
    • Compound Description: This pyrrolidinone derivative exhibits comparable NK2 receptor binding affinity to its spirooxazolidinone (compound 3a) and imidazolidinone (compound 3s) counterparts [].
    • Compound Description: This compound represents a key product in a green synthesis approach for 2,2'-disubstituted quinazolinones, achieved through a convenient spiro-cyclization under either aqueous or solventless conditions [].
    • Compound Description: This compound is synthesized using an environmentally friendly spiro-cyclization method under either aqueous or solventless conditions [].
    • Compound Description: These compounds are synthesized via a green, efficient spiro-cyclization method, highlighting the versatility of this approach in constructing diverse quinazolinone derivatives [].
    • Compound Description: These compounds are efficiently synthesized through a "on water" reaction between diexo-methylene-bridged carboxamides and N-benzylpiperidinone, showcasing a green chemistry approach [].
    • Compound Description: This spirocyclic dihydropyrazolone is a novel compound whose structure was confirmed through X-ray analysis []. It serves as a key intermediate in synthesizing other nitrogen-containing heterocycles, highlighting the versatility of this spirocyclic scaffold [].
    • Compound Description: This compound results from the hydrolysis of 4-cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one and its structure has been confirmed via X-ray crystallography [].
    • Compound Description: This compound represents the spiro moiety of (±)-pandamarine and is synthesized through the oxidative cyclization of the (Z) and (E) isomers of 5-(N-benzyl-4-carboxamido-butylidene)-3-methyl-3-en-pyrrolin-2-one [].
    • Compound Description: These isomers are crucial precursors in the synthesis of (±)-6-benzyl-3-methyl-3-en-1,6-diazaspiro[4.5]decane-2,7-dione []. Their stereochemistry influences the stereoselectivity of the intramolecular cyclization reaction [].
    • Compound Description: These four classes of compounds result from the Reformatsky reaction between Reformatsky reagents, derived from methyl 1-bromocyclohexane- or 1-bromocyclopentane-1-carboxylates, and aromatic aldehyde phenyl- or benzoylhydrazones []. They represent a diverse set of spirocyclic compounds with potential biological activities [].
    • Compound Description: This compound is formed through the reaction of furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc, highlighting the versatility of the Reformatsky reaction in constructing spirocyclic compounds [].
    • Compound Description: These compounds represent a novel class of potential anti-ulcer agents, designed and synthesized to explore new therapeutic options for ulcer treatment [].
    • Compound Description: This compound, identified as APY-606, is a psychotropic drug investigated for its pharmacological effects []. It belongs to a class of 1-thia-4,8-diazaspiro(4,5)decan-3-one derivatives with potential central nervous system activity [].
    • Compound Description: This compound is described in a patent document related to pharmaceutical compositions, suggesting potential therapeutic applications []. The specific details of its activity or purpose are not provided in the abstract.
    • Compound Description: These agonists are a class of compounds that activate the sigma-1 receptor, a protein implicated in various cellular processes [, ]. While specific structures are not provided in these abstracts, their relevance lies in their potential to induce oxidative stress in mitochondria, enhance complex I activity, and potentially offer protection against pathological oxidative stress [, ].
    • Compound Description: This compound is synthesized via a highly diastereoselective, metal-free catalytic method []. Although the specific structure is not provided, its characterization as "drug-like" suggests it possesses desirable pharmacological properties and may serve as a lead compound for drug development [].
    • Compound Description: These compounds undergo a rapid Boulton–Katritzky rearrangement upon exposure to water and HCl, highlighting their chemical reactivity and potential as intermediates in organic synthesis [].
    • Compound Description: This compound displayed a range of anti-Alzheimer’s properties in previous research [], and it served as a lead compound for designing a library of 18 novel molecules as potential acetylcholinesterase (AChE) inhibitors [].
    • Compound Description: This compound is a rationally designed AChE inhibitor with a docking score of -18.59, indicating a strong binding affinity for AChE []. In silico studies predict it to be CNS active, drug-like, and possess good to excellent oral absorption [].
    • Compound Description: This rationally designed AChE inhibitor exhibits a docking score of -18.057, suggesting strong binding affinity for AChE []. In silico studies predict it to be a CNS-active, drug-like molecule with good to excellent oral absorption [].
    • Compound Description: This compound emerges as a potential AChE inhibitor based on in silico findings, including docking and molecular dynamics simulations [].

    Properties

    CAS Number

    1385696-86-5

    Product Name

    2,7-Diazaspiro[4.5]decan-3-one hydrochloride

    IUPAC Name

    2,9-diazaspiro[4.5]decan-3-one;hydrochloride

    Molecular Formula

    C8H15ClN2O

    Molecular Weight

    190.67 g/mol

    InChI

    InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H

    InChI Key

    DEIZDSYWTHMOAV-UHFFFAOYSA-N

    SMILES

    C1CC2(CC(=O)NC2)CNC1.Cl

    Canonical SMILES

    C1CC2(CC(=O)NC2)CNC1.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.